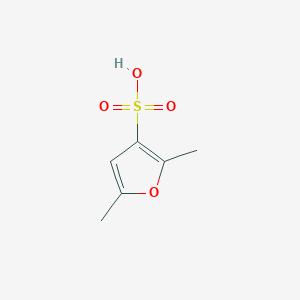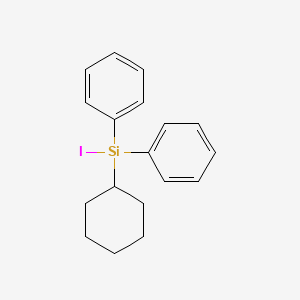
Deca-3,6,9-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deca-3,6,9-trienoic acid is a conjugated trienoic fatty acid characterized by three double bonds located at the 3rd, 6th, and 9th positions of the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deca-3,6,9-trienoic acid can be synthesized through several methods. One common approach involves the partial reduction of polyunsaturated fatty acids using hydrazine hydrate in ethanol. The reaction is typically carried out at temperatures between 50-55°C with air bubbling through the mixture .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant latex. For instance, the latex of Euphorbia pulcherrima contains this compound, which can be isolated through a series of extraction and purification steps involving petroleum ether and column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Deca-3,6,9-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or ozone.
Reduction: Partial reduction can be achieved using hydrazine hydrate.
Substitution: The compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrazine hydrate in ethanol at 50-55°C.
Substitution: Halogenation using bromine or chlorine in an inert solvent.
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of partially saturated fatty acids.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Deca-3,6,9-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of conjugated trienoic acids in various chemical reactions.
Biology: Investigated for its role in maintaining chloroplast function at low temperatures in plants.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of deca-3,6,9-trienoic acid involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, influencing membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating inflammatory responses and oxidative stress .
Comparación Con Compuestos Similares
Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at different positions.
Linolenic acid: A polyunsaturated fatty acid with three double bonds, commonly found in vegetable oils.
Comparison: Deca-3,6,9-trienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linolenic acid, which is an omega-3 fatty acid, this compound does not belong to the omega-3 family but still exhibits significant biological activity .
Propiedades
Número CAS |
92340-50-6 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
deca-3,6,9-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2,4-5,7-8H,1,3,6,9H2,(H,11,12) |
Clave InChI |
PTMJSBUAXWTMBY-UHFFFAOYSA-N |
SMILES canónico |
C=CCC=CCC=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)


![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)


![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
